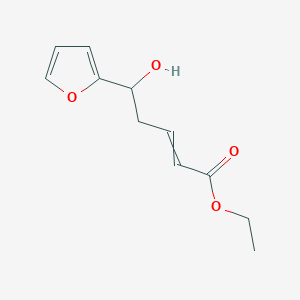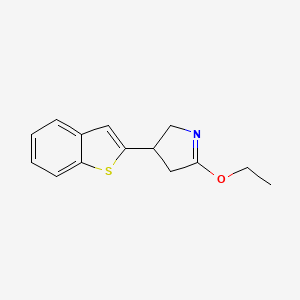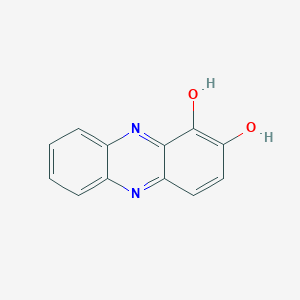![molecular formula C21H15BrF3N B14400136 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide CAS No. 87861-99-2](/img/structure/B14400136.png)
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide is a chemical compound that features a phenanthridin-5-ium core substituted with a 4-(trifluoromethyl)phenylmethyl group
Méthodes De Préparation
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 4-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or thiols.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various substituted phenanthridinium derivatives.
Applications De Recherche Scientifique
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving DNA intercalation and fluorescence tagging.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may interact with specific proteins, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide include:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
4-(Trifluoromethyl)benzylamine: Similar in containing the trifluoromethyl group, this compound is used in different synthetic applications.
Phenanthridinium Derivatives: Other derivatives of phenanthridinium may have similar core structures but differ in their substituents and resulting properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87861-99-2 |
|---|---|
Formule moléculaire |
C21H15BrF3N |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
5-[[4-(trifluoromethyl)phenyl]methyl]phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C21H15F3N.BrH/c22-21(23,24)17-11-9-15(10-12-17)13-25-14-16-5-1-2-6-18(16)19-7-3-4-8-20(19)25;/h1-12,14H,13H2;1H/q+1;/p-1 |
Clé InChI |
TWWDMVOEFOLPSO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
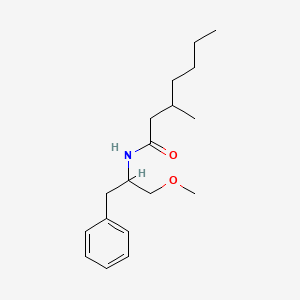
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
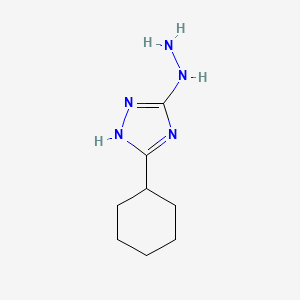
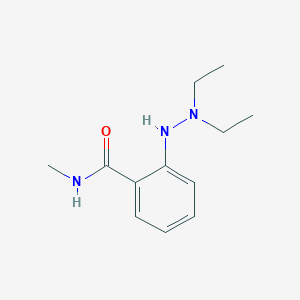

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

